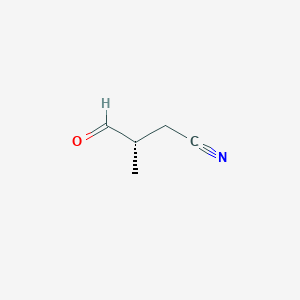![molecular formula C10H12FN B12532097 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)
8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a fluorinated derivative of the benzo[b]azepine family This compound is characterized by the presence of a fluorine atom at the 8th position of the benzo[b]azepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluorobenzylamine.
Cyclization: The precursor undergoes cyclization with a suitable reagent, such as a ketone or aldehyde, under acidic or basic conditions to form the azepine ring.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired tetrahydro compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of substituted benzo[b]azepine derivatives.
Scientific Research Applications
8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is used in research to understand its interactions with various biological targets, such as receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom at the 8th position can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to desired pharmacological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-benzo[b]azepine: Lacks the fluorine atom at the 8th position.
8-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Contains a chlorine atom instead of fluorine at the 8th position.
8-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Contains a methyl group at the 8th position.
Uniqueness
The presence of the fluorine atom in 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile and make it a valuable compound for drug development.
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine |
InChI |
InChI=1S/C10H12FN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2 |
InChI Key |
VZRZCEHWOCPLNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid](/img/structure/B12532025.png)


![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-](/img/structure/B12532032.png)







![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)

